molecular formula C8H15NOS B7511298 2-cyclopentylsulfanyl-N-methylacetamide

2-cyclopentylsulfanyl-N-methylacetamide

Cat. No.: B7511298
M. Wt: 173.28 g/mol
InChI Key: AGOOAVHRXSKPHS-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfanyl-N-methylacetamide (C₈H₁₅NOS, MW: 173.28 g/mol) is an acetamide derivative featuring a cyclopentylsulfanyl (thioether) group at the second carbon and an N-methyl substitution. While direct data on this compound is absent in the provided evidence, structural analogs suggest it may serve as an intermediate in organic synthesis, particularly for sulfur-containing heterocycles or pharmaceuticals.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-9-8(10)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOOAVHRXSKPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-cyclopentylsulfanyl-N-methylacetamide with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₈H₁₅NOS 173.28 Cyclopentylsulfanyl, N-methyl High lipophilicity (inferred); potential synthetic intermediate
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Chloro, nitro, methylsulfonyl Precursor for sulfur-containing heterocycles; demonstrated intermolecular H-bonding in crystal structure
2-[(3-Methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide C₁₅H₁₄N₂O₃S 302.35 3-Methylphenylsulfanyl, nitro Commercial availability; aromatic sulfanyl group may enhance π-π interactions
2-Chloro-N-(2-phenylsulfanyl-phenyl)acetamide C₁₄H₁₂ClNOS 277.77 Chloro, phenylsulfanyl Chloroacetamide backbone suggests reactivity in nucleophilic substitutions
Key Observations:
  • Substituent Effects: Cycloalkyl vs. Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., in ) enhance electrophilicity, facilitating reactions such as nucleophilic aromatic substitution. N-Methylation: The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted acetamides, affecting solubility and crystallinity.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular hydrogen bonding (C–H⋯O interactions) and centrosymmetric stacking, stabilizing their solid-state structures . The bulkier cyclopentyl group in the target compound may disrupt such interactions, leading to altered melting points or solubility.
  • Thermodynamic Stability : Aromatic nitro groups (e.g., in ) increase molecular rigidity, whereas the flexible cyclopentyl group might lower the melting point.

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